tert-Butyl 5-formylpicolinate
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Overview
Description
tert-Butyl 5-formylpicolinate is a chemical compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . It is a derivative of picolinic acid, where the carboxyl group is esterified with a tert-butyl group and the pyridine ring is substituted with a formyl group at the 5-position. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
The synthesis of tert-Butyl 5-formylpicolinate typically involves the esterification of 5-formylpicolinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be summarized as follows:
Esterification Reaction:
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl 5-formylpicolinate undergoes various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvents
Products: Corresponding carboxylic acids
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents
Products: Corresponding alcohols
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Organic solvents
Products: Halogenated derivatives
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity .
Scientific Research Applications
tert-Butyl 5-formylpicolinate has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel heterocyclic compounds.
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Biology
- Investigated for its potential as a ligand in coordination chemistry.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential therapeutic properties.
- Used in the synthesis of pharmaceutical intermediates.
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Industry
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 5-formylpicolinate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
tert-Butyl 5-formylpicolinate can be compared with other similar compounds such as:
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tert-Butyl 5-methylpicolinate
- Similar structure but with a methyl group instead of a formyl group.
- Different reactivity and applications.
-
tert-Butyl 5-chloropicolinate
- Contains a chlorine atom instead of a formyl group.
- Different chemical properties and uses.
-
tert-Butyl 5-nitropicolinate
- Contains a nitro group instead of a formyl group.
- Different reactivity and potential applications .
These comparisons highlight the unique properties and applications of this compound in various fields of research.
Properties
IUPAC Name |
tert-butyl 5-formylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-11(2,3)15-10(14)9-5-4-8(7-13)6-12-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZVLZBGMVAKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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